molecular formula C17H17NO4 B2962754 N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1251544-84-9

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2962754
CAS No.: 1251544-84-9
M. Wt: 299.326
InChI Key: KBEVDJRMXTUHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a methoxy group at the 7-position of the benzofuran core and a carboxamide moiety at the 2-position. The amide nitrogen is substituted with a propan-2-yl group bearing a furan-2-yl substituent. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in neuroprotection and antioxidant activity, as suggested by related benzofuran derivatives . Its synthesis typically involves coupling 7-methoxy-1-benzofuran-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine using carbonyldiimidazole (CDI)-mediated amidation, a method analogous to protocols described for similar compounds .

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(9-13-6-4-8-21-13)18-17(19)15-10-12-5-3-7-14(20-2)16(12)22-15/h3-8,10-11H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEVDJRMXTUHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as biocatalysis, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, Suzuki-Miyaura coupling often uses palladium catalysts and bases like potassium carbonate in an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate these targets, leading to therapeutic effects such as inhibition of bacterial growth or induction of cancer cell apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a benzofuran-2-carboxamide backbone with several analogs but differs in substituent patterns. Key structural comparisons include:

Compound Name Benzofuran Substituent Amide Substituent Key Structural Features
Target Compound 7-methoxy 1-(Furan-2-yl)propan-2-yl Furan-propan-2-yl group introduces lipophilicity and conformational flexibility .
7-Methoxy-benzofuran-2-carboxamide (1a) 7-methoxy Phenyl Simpler phenyl group may reduce steric hindrance, enhancing binding affinity .
N-Methoxy-7-(4-methoxybenzyl)-N-methyl derivative (22) 7-(4-methoxybenzyl) N-Methoxy-N-methyl Bulky 4-methoxybenzyl group increases molecular weight and may hinder membrane permeability .
2-(5-Fluoro-7-methyl-3-methylsulfanyl)acetic acid 5-fluoro, 7-methyl, 3-methylsulfanyl Acetic acid Sulfur and fluorine substituents enhance electronic reactivity and antimicrobial potential .

Pharmacological Activity

  • Neuroprotection : 7-Methoxy-benzofuran-2-carboxamides (e.g., 1a-r) exhibit neuroprotective effects via antioxidant mechanisms, reducing oxidative stress in neuronal cells .
  • Antimicrobial Activity : Sulfur- and fluorine-substituted benzofurans (e.g., ) show potent antibacterial and antifungal activity due to enhanced electrophilicity .
  • Metabolic Stability : The furan-propan-2-yl group in the target compound may improve metabolic stability compared to N-methyl or methoxybenzyl substituents (e.g., Compound 22) by resisting cytochrome P450 oxidation .

Physical and Chemical Properties

Property Target Compound 7-Methoxy-phenylamide (1a) Compound 22
Molecular Weight ~313.3 g/mol ~283.3 g/mol ~369.4 g/mol
Solubility Moderate (lipophilic) Low (hydrophobic phenyl) Low (bulky methoxybenzyl)
Melting Point Not reported 165–167°C 128–130°C

Key Research Findings

  • Structure-Activity Relationship (SAR) : The furan-propan-2-yl group in the target compound likely enhances blood-brain barrier penetration compared to phenyl or N-methyl substituents, critical for neuroprotective applications .
  • Synthetic Efficiency : CDI-mediated amidation (used for the target compound) achieves higher yields (>80%) compared to EDCI-based methods (75–85%) .
  • Crystallographic Insights : Benzofuran derivatives with planar cores (e.g., ) form hydrogen-bonded dimers in the solid state, which may influence solubility and crystallization behavior .

Biological Activity

N-[1-(furan-2-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C17_{17}H17_{17}N1_{1}O4_{4}. Its structure features a benzofuran core with methoxy and furan substituents, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, modifications at specific positions on the benzofuran ring can enhance activity, with certain derivatives showing up to 10 times greater potency compared to their unsubstituted counterparts .

Table 1: Summary of Anticancer Activities of Benzofuran Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Activity Type
Compound AHepG25.0Antiproliferative
Compound BMCF73.0Antitumor
This compoundA549TBDTBD

Antibacterial and Antifungal Activities

Benzofuran derivatives have also shown promising antibacterial and antifungal activities. Studies indicate that these compounds can inhibit the growth of various pathogenic microorganisms. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Table 2: Summary of Antimicrobial Activities

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Type
Compound CStaphylococcus aureus15Antibacterial
Compound DCandida albicans20Antifungal
This compoundTBDTBDTBD

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets in cells. This includes modulation of signaling pathways related to cell proliferation and apoptosis. For instance, certain benzofuran derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Case Studies

A notable study focused on the synthesis and evaluation of several benzofuran derivatives, including this compound. The research revealed that structural modifications significantly affected biological outcomes, with specific substitutions enhancing anticancer efficacy against HepG2 cells. The study also emphasized the importance of optimizing chemical structures to maximize therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.